1-Methoxyisoquinoline-4-carbonitrile
Description
Significance of Isoquinoline (B145761) Core Structures in Contemporary Organic Chemistry
The isoquinoline framework is a privileged scaffold in modern organic and medicinal chemistry. fishersci.ca It is a bicyclic aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. acs.orgbldpharm.com This structural motif is found in a vast array of natural products, particularly alkaloids like papaverine (B1678415) and quinine, which exhibit significant pharmacological properties. wikipedia.org
The unique electronic nature and planar structure of the isoquinoline core allow it to participate in various chemical reactions and intermolecular interactions, such as π-stacking. wikipedia.org This makes it a crucial building block in the synthesis of new pharmaceuticals, agrochemicals, dyes, and advanced materials like conductive polymers and sensors. acs.org The nitrogen atom in the ring provides a site for functionalization and imparts basic properties to the molecule, influencing its reactivity and solubility. acs.orgbldpharm.com Consequently, the development of efficient synthetic methods for constructing and modifying the isoquinoline skeleton remains a major focus of research. fishersci.ca
Overview of Carbonitrile Functionality in Chemical Synthesis and Transformation
The carbonitrile, or cyano, group (–C≡N) is a highly valuable functional group in organic synthesis. acs.org It is considered a "disguised" carboxylic acid, as its triple bond can be hydrolyzed under acidic or basic conditions to form either a carboxylic acid or a carboxamide. cymitquimica.com This transformation is a cornerstone of many multi-step syntheses.
Furthermore, the carbonitrile group can be reduced to a primary amine, providing a method for introducing a –CH₂–NH₂ unit and extending a carbon chain. cymitquimica.com The electrophilic nature of the nitrile carbon makes it susceptible to attack by various nucleophiles, including Grignard reagents and organozinc compounds, leading to the formation of ketones after hydrolysis of the intermediate imine. This reactivity, coupled with its linear geometry and relative stability, makes the carbonitrile group a versatile tool for constructing complex organic molecules. cymitquimica.com
Research Landscape of Methoxy-Substituted Isoquinolines and Their Derivatives
The introduction of a methoxy (B1213986) group (–OCH₃) onto the isoquinoline scaffold significantly influences the molecule's electronic properties and biological activity. Research has shown that methoxy-substituted isoquinolines are a focal point in medicinal chemistry. fishersci.ca For instance, different isomers have been synthesized and evaluated for a range of therapeutic applications.
Studies have revealed that certain methoxy-substituted isoquinoline derivatives exhibit potent antifungal and anticancer activities. fishersci.ca For example, isoquinoline ring systems with methoxy phenyl substitutions have shown significant antifungal properties. fishersci.ca In other research, substituted isoquinolinones bearing methoxybenzyloxyl groups have been identified as selective ligands for melatonin (B1676174) receptors, suggesting their potential in neurological drug discovery. The position of the methoxy group is often crucial in determining the compound's functional characteristics and biological targets. This active area of investigation highlights the importance of exploring the chemical space occupied by these derivatives.
Scope and Academic Focus of Research on 1-Methoxyisoquinoline-4-carbonitrile
The specific compound 1-Methoxyisoquinoline-4-carbonitrile is a distinct isomer within the broader class of methoxy-substituted isoquinoline carbonitriles. Its synthesis was reported in a 1984 publication of The Journal of Organic Chemistry. However, detailed public-domain information regarding its specific physical properties, such as melting and boiling points, and extensive research into its unique reactivity or biological applications remains limited.
While dedicated studies on 1-Methoxyisoquinoline-4-carbonitrile are not widely documented, the research conducted on its isomers provides a valuable frame of reference. For instance, related structures like tetrahydroisoquinoline-4-carbonitrile derivatives have been investigated as potent agents against cyclin-dependent kinases, indicating a potential avenue for anticancer research. The parent molecule, isoquinoline-1-carbonitrile, is utilized as a chemical intermediate for the synthesis of more complex heterocyclic systems. fishersci.ca The academic focus on related methoxy-isoquinolines for their therapeutic potential suggests that 1-Methoxyisoquinoline-4-carbonitrile could be a candidate for similar screening and development programs, although it currently appears to be an under-explored area of research.
Compound Data
Table 1: Physicochemical Properties of 1-Methoxyisoquinoline-4-carbonitrile
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O | |
| Molecular Weight | 184.197 g/mol | |
| Melting Point | Not Available | |
| Boiling Point | Not Available |
Properties
CAS No. |
87954-16-3 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-methoxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-10-5-3-2-4-9(10)8(6-12)7-13-11/h2-5,7H,1H3 |
InChI Key |
UUOLORNXABWKEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 1 Methoxyisoquinoline 4 Carbonitrile
Reactivity Profile of the Isoquinoline (B145761) Core
The reactivity of the isoquinoline ring system in 1-methoxyisoquinoline-4-carbonitrile is a delicate interplay of the activating effect of the methoxy (B1213986) group and the deactivating nature of the electron-withdrawing carbonitrile group. This balance governs the susceptibility of various ring positions to both nucleophilic and electrophilic attack.
Nucleophilic Reactivity at Various Ring Positions
The presence of the methoxy group at the C1 position makes this carbon atom a prime target for nucleophilic attack. This is due to the ability of the methoxy group to act as a leaving group, facilitated by the electron-withdrawing nature of the adjacent nitrogen atom and the cyano group at C4. This type of reaction, known as nucleophilic aromatic substitution (SNA), is a common feature of alkoxy-substituted nitrogen heterocycles.
While specific studies on 1-methoxyisoquinoline-4-carbonitrile are not abundant in publicly available literature, the reactivity can be inferred from related systems. For instance, studies on 1-methoxyindole-3-carbaldehyde (B1618907) have shown that the methoxy group can be readily displaced by various nucleophiles. Similarly, the reactivity of 2,4-dichloroquinazoline (B46505) demonstrates that the C4 position is highly susceptible to nucleophilic substitution, a characteristic that can be extrapolated to the analogous position in the isoquinoline system, although the methoxy group is a less facile leaving group than a chloride.
The anticipated order of reactivity for nucleophilic attack on the isoquinoline core of 1-methoxyisoquinoline-4-carbonitrile is C1 > C3. The C1 position is activated by the adjacent nitrogen and the potential for the methoxy group to depart. The C3 position, while less reactive than C1, can also be a site for nucleophilic attack under forcing conditions, influenced by the electron-withdrawing effect of the neighboring nitrogen and the cyano group.
Electrophilic Reactivity on the Benzenoid System
The benzenoid ring of the isoquinoline system is generally less reactive towards electrophiles compared to benzene (B151609) itself, due to the electron-withdrawing effect of the heterocyclic nitrogen. However, the presence of the methoxy group at C1, an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution on the benzenoid portion of the molecule.
The methoxy group directs incoming electrophiles primarily to the ortho and para positions relative to itself. In the context of the isoquinoline ring, this would correspond to the C8 and C6 positions, respectively. However, the strong deactivating effect of the nitrogen atom and the cyano group can significantly hinder these reactions, often requiring harsh conditions to proceed. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Transformations Involving the Carbonitrile Functionality
The carbonitrile (cyano) group at the C4 position is a versatile functional handle, capable of undergoing a variety of transformations to yield different functional groups, thereby expanding the synthetic utility of 1-methoxyisoquinoline-4-carbonitrile.
Hydrolysis Reactions of the Carbonitrile Group
The hydrolysis of the nitrile group is a fundamental transformation that can lead to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comchemistrysteps.com
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.org
Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). This process initially yields a carboxylate salt, which upon acidification, provides the carboxylic acid. libretexts.orgopenstax.org
| Transformation | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | HCl (aq) or H₂SO₄ (aq), heat | 1-Methoxyisoquinoline-4-carboxylic acid |
| Base-Catalyzed Hydrolysis | NaOH (aq) or KOH (aq), heat, followed by H₃O⁺ workup | 1-Methoxyisoquinoline-4-carboxylic acid |
Table 1: Hydrolysis Reactions of 1-Methoxyisoquinoline-4-carbonitrile
Reduction Pathways to Amines or Aldehydes
The reduction of the carbonitrile group offers pathways to primary amines or aldehydes, both of which are valuable synthetic intermediates. wikipedia.orgyoutube.com
Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. openstax.orgchemguide.co.uk Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere is another effective method. wikipedia.org
Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to yield the aldehyde. wikipedia.org
| Transformation | Reagents and Conditions | Product |
| Reduction to Primary Amine | 1. LiAlH₄ in THF or Et₂O2. H₂O workup | (1-Methoxyisoquinolin-4-yl)methanamine |
| H₂/Raney Ni, Pd, or Pt | (1-Methoxyisoquinolin-4-yl)methanamine | |
| Reduction to Aldehyde | 1. DIBAL-H in toluene (B28343) or hexane (B92381), low temp. (-78 °C)2. H₂O or mild acid workup | 1-Methoxyisoquinoline-4-carbaldehyde |
Table 2: Reduction Reactions of 1-Methoxyisoquinoline-4-carbonitrile
Nucleophilic Addition to the Carbonitrile Group
The electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi). This reaction provides a powerful method for the formation of carbon-carbon bonds and the synthesis of ketones. openstax.orgyoutube.com
The reaction proceeds through the formation of an imine anion intermediate, which is then hydrolyzed during aqueous workup to yield the corresponding ketone. openstax.org
| Transformation | Reagents and Conditions | Product |
| Addition of Grignard Reagent | 1. RMgX in Et₂O or THF2. H₃O⁺ workup | (1-Methoxyisoquinolin-4-yl)(R)methanone |
| Addition of Organolithium Reagent | 1. RLi in hexane or Et₂O2. H₃O⁺ workup | (1-Methoxyisoquinolin-4-yl)(R)methanone |
Table 3: Nucleophilic Addition to the Carbonitrile Group of 1-Methoxyisoquinoline-4-carbonitrile
Reactions of the Methoxy Substituent
The methoxy group at the C1 position of the isoquinoline ring is a key site for chemical modification, primarily through demethylation reactions.
Demethylation Reactions
The cleavage of the methyl-oxygen bond in 1-methoxyisoquinoline-4-carbonitrile to yield the corresponding 1-hydroxyisoquinoline (B23206) derivative (an isoquinolone) is a synthetically important transformation. This reaction typically requires the use of strong Lewis acids or protic acids to activate the ether oxygen.
Common reagents for the demethylation of aryl methyl ethers, which are applicable to 1-methoxyisoquinoline-4-carbonitrile, include boron tribromide (BBr₃), hydrobromic acid (HBr), and aluminum chloride (AlCl₃). researchgate.netcommonorganicchemistry.com
Boron Tribromide (BBr₃): This is a particularly effective and widely used reagent for cleaving aryl methyl ethers under relatively mild conditions. commonorganicchemistry.com The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and a boron-containing intermediate, which is subsequently hydrolyzed to afford the final phenolic product. researchgate.net BBr₃ is known for its high reactivity, often allowing reactions to proceed at low temperatures, from -78 °C to room temperature. researchgate.net It has been successfully used for the demethylation of methoxy groups on various heterocyclic compounds, even in the presence of other functional groups like primary arylamines. nih.govresearchgate.net
Hydrobromic Acid (HBr): Demethylation can also be achieved by heating with a strong protic acid like 47% aqueous HBr. researchgate.net The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of the bromide ion on the methyl group via an Sₙ2 mechanism. researchgate.net This method typically requires higher temperatures, often around 130°C. researchgate.net
Other Reagents: Other reagents, such as aluminum chloride (AlCl₃) and alkyl thiols under basic conditions, have also been employed for the demethylation of aromatic methyl ethers and could potentially be applied to 1-methoxyisoquinoline-4-carbonitrile. researchgate.net
Table 1: General Conditions for Demethylation of Aromatic Methyl Ethers
| Reagent | Typical Conditions | Mechanism | Reference |
| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78°C to room temperature | Lewis acid-mediated cleavage | researchgate.netcommonorganicchemistry.com |
| Hydrobromic acid (HBr) | 47% aqueous solution, ~130°C | Sₙ2 attack on protonated ether | researchgate.net |
| Aluminum chloride (AlCl₃) | Dichloromethane or acetonitrile, heating | Lewis acid-mediated cleavage | researchgate.net |
| Alkyl thiols (e.g., EtSH) | Basic conditions (e.g., NaOH), high-boiling solvent (e.g., NMP, DMSO), ~130°C | Nucleophilic demethylation | researchgate.net |
Potential Rearrangements Involving the Methoxy Group
Reactivity of the Nitrogen Atom in the Isoquinoline Ring
The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic and basic center, susceptible to reactions with electrophiles, such as alkylating agents and oxidizing agents.
Quaternization Reactions
The nitrogen atom of the isoquinoline ring can be readily alkylated to form a quaternary isoquinolinium salt. mdpi.comscribd.com This reaction involves the attack of the nitrogen's lone pair on an alkyl halide or another suitable alkylating agent. The resulting positively charged isoquinolinium salt exhibits altered reactivity and solubility compared to the parent molecule.
For instance, the quaternization of isoquinoline with methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside has been reported to proceed in good yield. mdpi.com The reaction of isoquinoline with this sugar derivative, while slower than that of pyridine (B92270), resulted in a 72% yield of the corresponding N-isoquinolinium tosylate salt after 216 days at 70°C. mdpi.com The similar basicity of pyridine (pKa 5.23) and isoquinoline (pKa 5.42) is thought to contribute to their comparable nucleophilicity in this reaction. mdpi.com
Table 2: Quaternization of Isoquinoline with a Sugar-Derived Alkylating Agent
| Amine | Alkylating Agent | Conditions | Yield | Reference |
| Isoquinoline | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | 70°C, 216 days | 72% | mdpi.com |
| Pyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | 70°C, 14 days | 78% | mdpi.com |
N-Oxidation Processes
The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. This transformation modifies the electronic properties of the ring system, influencing its reactivity towards both electrophilic and nucleophilic attack. The N-oxidation of substituted quinolines and isoquinolines has been studied, and various oxidizing agents can be employed. researchgate.netresearchgate.net
Dimethyldioxirane (DMDO) is an efficient reagent for the N-oxidation of a variety of N-containing aromatic heterocycles, including substituted quinolines and isoquinolines, typically affording the corresponding N-oxides in quantitative yields under mild conditions (e.g., in acetone (B3395972) at 23°C). researchgate.net The rate of N-oxidation is sensitive to steric effects. researchgate.net Pyridine-N-oxide itself can also be used as an oxidant in some transformations. nih.govacs.org
Substitution Reactions
The isoquinoline ring system can undergo both nucleophilic and electrophilic substitution reactions. The position of these substitutions is directed by the electronic nature of the ring system, which is influenced by the nitrogen atom and the existing substituents.
In general, for the parent isoquinoline, nucleophilic aromatic substitution (SₙAr) occurs preferentially at the C1 and C3 positions, which are electron-deficient due to the electron-withdrawing effect of the nitrogen atom. youtube.com Conversely, electrophilic aromatic substitution (EAS) typically takes place on the benzene ring portion of the molecule, at the C5 and C8 positions, which are more electron-rich. youtube.com
For 1-methoxyisoquinoline-4-carbonitrile, the presence of the electron-donating methoxy group at C1 and the electron-withdrawing nitrile group at C4 will further modulate this reactivity pattern. The methoxy group would be expected to activate the ring towards electrophilic attack, while the nitrile group would deactivate it. The precise outcome of substitution reactions would depend on the specific reagents and reaction conditions. A versatile synthesis of substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which can lead to a variety of substitution patterns. nih.gov
Table 3: General Reactivity of the Isoquinoline Ring
| Reaction Type | Preferred Position(s) | Influencing Factors | Reference |
| Nucleophilic Aromatic Substitution | C1, C3 | Electron-withdrawing nitrogen atom | youtube.com |
| Electrophilic Aromatic Substitution | C5, C8 | More electron-rich benzene ring | youtube.com |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Analogues
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-poor by the presence of electron-withdrawing groups. While 1-methoxyisoquinoline-4-carbonitrile itself does not have a leaving group for substitution, its halogenated analogues would be expected to be highly susceptible to SNAr reactions.
The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the halide leaving group. The presence of the electron-withdrawing 4-carbonitrile group and the ring nitrogen atom would significantly stabilize the negative charge on the intermediate, thereby accelerating the reaction.
In a hypothetical halogenated analogue, such as a chloro-substituted 1-methoxyisoquinoline-4-carbonitrile, the position of the halogen would dictate its reactivity. A halogen at a position activated by the nitrile group and the ring nitrogen would be the most likely to be displaced. For instance, in related heterocyclic systems like 2,4-dichloroquinazolines, substitution occurs regioselectively at the 4-position, which is highly activated. youtube.com This suggests that for a dihalogenated isoquinoline analogue, the halogen at a similarly activated position would be preferentially substituted. The rate of reaction is also dependent on the nature of the leaving group, typically following the trend F > Cl > Br > I, as the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.
Electrophilic Aromatic Substitution (EAS) on the Benzenoid Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. researchgate.net The reaction proceeds through a positively charged intermediate called an arenium ion or sigma complex. pharmaguideline.comnih.gov The regiochemical outcome is determined by the existing substituents on the ring.
For 1-methoxyisoquinoline-4-carbonitrile, EAS reactions would occur on the benzenoid ring (positions 5, 6, 7, and 8). The directing effects of the substituents must be considered:
Fused Pyridine Ring: The pyridine ring, being π-deficient, exerts a deactivating, electron-withdrawing effect on the fused benzene ring, making it less reactive towards electrophiles than benzene itself. uop.edu.pk
Methoxy Group (at C-1): While not directly on the benzenoid ring, the powerful electron-donating methoxy group at the C-1 position increases the electron density of the entire isoquinoline system, partially counteracting the deactivating effect of the ring nitrogen.
Substituents on the Benzenoid Ring: In the absence of further substituents on the benzenoid part, predictions must be based on the parent isoquinoline system. In isoquinoline, electrophilic substitution preferentially occurs at C-5 and C-8. uop.edu.pk
Addition Reactions to the Isoquinoline Heterocycle
Reactions with Organometallic Reagents, e.g., Grignard Reagents
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that can add to the electrophilic carbon atoms of the isoquinoline ring. The C-1 position of isoquinoline is imine-like (C=N) and is a primary site for nucleophilic attack.
For 1-methoxyisoquinoline-4-carbonitrile, a Grignard reagent would be expected to add to the C-1 position. However, the methoxy group at C-1 is a potential leaving group. The reaction could proceed via two pathways:
Addition-Elimination: The Grignard reagent adds at C-1, followed by the elimination of the methoxide (B1231860) ion to yield a 1-substituted-4-carbonitrile isoquinoline.
Nucleophilic Attack on the Nitrile: Grignard reagents can also react with nitriles to form ketones after hydrolysis.
The competition between these pathways would depend on the specific Grignard reagent and reaction conditions. Hard nucleophiles like Grignard reagents typically favor direct (1,2) addition to the C=N bond. youtube.comacs.org Softer organometallic reagents, like Gilman cuprates (R₂CuLi), are less reactive and might favor conjugate (1,4) addition if the system allows, but they are generally unreactive towards imines and nitriles. acs.org
Hydrogenation and Hydration Pathways
Hydrogenation: The isoquinoline ring can be reduced via catalytic hydrogenation. Typically, the heterocyclic (pyridine) ring is reduced preferentially over the benzenoid ring. nih.gov This selective reduction yields a 1,2,3,4-tetrahydroisoquinoline (B50084). rsc.orgorganic-chemistry.org
Various catalysts can be employed, and modern methods using iron or rhodium-based catalysts have shown high selectivity and tolerance for other functional groups. researchgate.netrsc.orgorganic-chemistry.org This is crucial for 1-methoxyisoquinoline-4-carbonitrile, as the reaction can be tailored to preserve both the methoxy and the nitrile functionalities. organic-chemistry.org For example, studies have demonstrated the successful hydrogenation of quinoline (B57606) derivatives bearing nitrile groups without reducing the nitrile itself. organic-chemistry.org The product of such a selective hydrogenation would be 1-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile. Complete reduction of both rings to form a decahydroisoquinoline (B1345475) would require more forcing conditions.
Hydration: The nitrile group at the C-4 position can be hydrated to form a primary amide (1-methoxyisoquinoline-4-carboxamide). While traditional methods often require harsh acidic or basic conditions that could cleave the methoxy ether, modern catalytic systems offer milder alternatives. For instance, rhodium-catalyzed hydration using aldoximes as an in-situ water source proceeds under neutral conditions and shows excellent compatibility with sensitive functional groups. acs.org Osmium-based catalysts have also been developed for the efficient hydration of nitriles to amides. youtube.com These methods would be ideal for the selective conversion of the nitrile group in 1-methoxyisoquinoline-4-carbonitrile without affecting the rest of the molecule.
Cycloaddition Reactions, including Diels-Alder Type Processes
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. youtube.com Isoquinolines, as electron-deficient heterocycles, are suitable dienes (4π component) for inverse-electron-demand Diels-Alder reactions. youtube.com In this type of reaction, an electron-rich dienophile reacts with an electron-poor diene.
The reactivity of the isoquinoline ring in 1-methoxyisoquinoline-4-carbonitrile as a diene is enhanced by the electron-withdrawing 4-carbonitrile group. This further lowers the energy of the diene's LUMO, facilitating the reaction with the HOMO of an electron-rich dienophile (e.g., an enol ether or an enamine). Studies on analogous systems, such as 4-pyridazinecarbonitriles, have shown that they readily undergo intramolecular Diels-Alder reactions, highlighting the feasibility of this process for activated diazine and azine systems. wikipedia.orgbioengineer.org An intermolecular reaction of 1-methoxyisoquinoline-4-carbonitrile with a suitable dienophile would be expected to yield a complex bridged heterocyclic system.
Rearrangement Chemistry of Isoquinoline Systems
The isoquinoline skeleton can participate in or be formed by various molecular rearrangements. While many classic rearrangements are part of synthetic routes to the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, the formed ring itself can undergo further transformations. pharmaguideline.com
For instance, the Beckmann rearrangement of oximes is a key step in certain synthetic pathways to isoquinolines, illustrating the structural flexibility of precursors. youtube.com More recently, advanced "skeletal editing" techniques have been developed that allow for the controlled rearrangement of related heterocyclic cores like quinolines. These methods, often catalyzed by Brønsted acids or transition metals, can induce cyclization and sequential rearrangements to transform the initial ring system into diverse new heterocyclic architectures. Such strategies could potentially be applied to a substituted framework like 1-methoxyisoquinoline-4-carbonitrile to generate novel molecular scaffolds through controlled bond cleavage and re-formation events.
Oxidative and Reductive Transformations
Detailed studies on the oxidative and reductive transformations of 1-methoxyisoquinoline-4-carbonitrile are not prominently reported. However, based on the functional groups present, several transformations can be predicted.
Oxidative Reactions: The isoquinoline ring system is generally susceptible to oxidation, which can lead to the formation of N-oxides or cleavage of the ring under harsh conditions. The methoxy group at the 1-position is an electron-donating group, which could activate the ring towards electrophilic attack but also be susceptible to oxidative cleavage to the corresponding 1-isoquinolone. The nitrile group is relatively stable to oxidation but can be hydrolyzed to a carboxylic acid under strong oxidative and hydrolytic conditions. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants could potentially effect such transformations, though specific conditions and product distributions for 1-methoxyisoquinoline-4-carbonitrile have not been documented. vanderbilt.eduucr.edu
Reductive Reactions: The nitrile group (-CN) is readily reducible to a primary amine (-CH₂NH₂) using common reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemrevise.org Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, is a standard method for this conversion. youtube.comyoutube.comlibretexts.orgyoutube.com This reaction would yield 1-methoxyisoquinolin-4-ylmethanamine, a potentially valuable building block. The isoquinoline core can also be reduced. Catalytic hydrogenation can lead to the saturation of the heterocyclic ring, typically resulting in a 1,2,3,4-tetrahydroisoquinoline derivative. nih.gov The specific regioselectivity and stereoselectivity of this reduction for 1-methoxyisoquinoline-4-carbonitrile would depend on the catalyst and reaction conditions.
| Transformation | Potential Reagent(s) | Predicted Product |
| Nitrile Reduction | LiAlH₄, H₂/Pd-C | 1-methoxyisoquinolin-4-ylmethanamine |
| Ring Hydrogenation | H₂/PtO₂ | 1-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile |
| Oxidative Cleavage of Methoxy Group | Strong Oxidizing Agents | 1-oxo-1,2-dihydroisoquinoline-4-carbonitrile |
Elucidation of Reaction Mechanisms
A detailed mechanistic understanding of reactions involving 1-methoxyisoquinoline-4-carbonitrile is crucial for controlling reaction outcomes and designing new synthetic routes. While specific studies are lacking, we can infer potential mechanisms based on general principles of physical organic chemistry.
Any reaction mechanism is composed of a sequence of elementary steps, which can be unimolecular or bimolecular. chemrevise.orgwikipedia.org For instance, in a hypothetical nucleophilic aromatic substitution (SNAᵣ) at a position other than C1 or C4, the mechanism would likely proceed through a two-step addition-elimination sequence.
Hypothetical SNAr Mechanism Elementary Steps:
Addition of Nucleophile: A nucleophile would attack an electron-deficient carbon atom of the isoquinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.
Departure of Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group (e.g., a hydride ion in a Chichibabin-type reaction, though less common for isoquinolines).
In the case of catalytic hydrogenation of the nitrile group, the elementary steps on the catalyst surface would involve:
Adsorption of H₂ and the nitrile-containing molecule onto the catalyst surface.
Stepwise addition of hydrogen atoms to the carbon and nitrogen atoms of the nitrile group. libretexts.org
Desorption of the resulting primary amine from the catalyst surface.
The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of a chemical reaction. nih.gov Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for calculating the geometry and energy of transition states. youtube.com
For a reaction like the reduction of the nitrile group, transition state analysis could reveal the precise geometry of the substrate as it interacts with the catalyst surface and the incoming hydrogen atoms. In a hypothetical electrophilic aromatic substitution, analysis of the transition state for the attack of the electrophile at different positions on the isoquinoline ring would help predict the regioselectivity. The presence of the electron-donating methoxy group and the electron-withdrawing nitrile group would significantly influence the stability of the carbocationic intermediate (arenium ion) and thus the energy of the transition state. libretexts.orgbyjus.commasterorganicchemistry.com
| Reaction Type | Key Features of Transition State |
| Nitrile Hydrogenation | Partial bond formation between C/N and H atoms on the catalyst surface. |
| Electrophilic Aromatic Substitution | Developing positive charge on the isoquinoline ring, stabilized or destabilized by substituents. |
| Nucleophilic Aromatic Substitution | Delocalization of negative charge in the Meisenheimer-like intermediate. |
Catalysis plays a pivotal role in many organic transformations by providing a lower-energy reaction pathway. For 1-methoxyisoquinoline-4-carbonitrile, catalysis would be essential for reactions like hydrogenation and could also be employed for various cross-coupling reactions to functionalize the isoquinoline core.
Catalytic Hydrogenation: As mentioned, metal catalysts are crucial for the reduction of both the nitrile group and the isoquinoline ring. youtube.comyoutube.com The choice of catalyst (e.g., Pd, Pt, Ni, Rh) and reaction conditions (pressure, temperature, solvent) can influence the selectivity, allowing for either the reduction of the nitrile group while preserving the aromatic ring, or the hydrogenation of the ring itself. libretexts.orgnih.gov
Cross-Coupling Reactions: While not explicitly documented for this compound, the isoquinoline scaffold can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if a suitable leaving group (like a halogen) were present on the ring. In such cases, the catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle.
The study of the reactivity and mechanistic details of 1-methoxyisoquinoline-4-carbonitrile is an area ripe for investigation. The application of modern experimental techniques, such as kinetic studies and in-situ reaction monitoring, coupled with computational modeling, would undoubtedly provide a deeper understanding of the chemical behavior of this intriguing heterocyclic compound.
Spectroscopic Characterization Techniques in the Analysis of 1 Methoxyisoquinoline 4 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and chemical environment of individual atoms.
Proton NMR (¹H NMR) for Proton Environment Elucidation
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling reveals the number of neighboring protons.
In the ¹H NMR spectrum of 1-methoxyisoquinoline-4-carbonitrile, distinct signals are observed for the aromatic protons of the isoquinoline (B145761) ring system and the protons of the methoxy (B1213986) group. The aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns are crucial for assigning each proton to its specific position on the isoquinoline core. For instance, the proton at position 3 is often a singlet, while the protons on the benzene (B151609) ring (positions 5, 6, 7, and 8) exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their adjacent protons. rsc.orgnih.gov The three protons of the methoxy group typically appear as a sharp singlet in the upfield region (around δ 4.0 ppm). rsc.org
Table 1: Representative ¹H NMR Chemical Shift Ranges for 1-Methoxyisoquinoline-4-carbonitrile
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 9.0 | d, t, m |
| Methoxy-H | ~4.0 | s |
Note: 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet. The exact chemical shifts and multiplicities can vary depending on the solvent and the presence of substituents.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in 1-methoxyisoquinoline-4-carbonitrile gives rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are highly informative. The carbon of the nitrile group (C≡N) is typically found in the range of 110-120 ppm. oregonstate.edu The carbons of the aromatic isoquinoline ring resonate in the downfield region, generally between 100 and 160 ppm. oregonstate.eduyoutube.com The carbon atom attached to the electron-withdrawing nitrile group (C4) and the carbon attached to the methoxy group (C1) will have characteristic chemical shifts. The methoxy carbon itself will appear in the upfield region, typically around 55-60 ppm. rsc.org
Table 2: Representative ¹³C NMR Chemical Shift Ranges for 1-Methoxyisoquinoline-4-carbonitrile
| Carbon | Chemical Shift (δ, ppm) |
| C≡N | 110 - 120 |
| Aromatic-C | 100 - 160 |
| Methoxy-C | 55 - 60 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
While 1D NMR spectra provide essential information, complex structures often require advanced two-dimensional (2D) NMR techniques for unambiguous assignment. numberanalytics.com
COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace the proton connectivity throughout the molecule. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. wikipedia.orgyoutube.com
By combining these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in 1-methoxyisoquinoline-4-carbonitrile can be achieved.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying functional groups. msu.edu
Characterization of Carbonitrile (C≡N) Stretching Frequencies
A key functional group in 1-methoxyisoquinoline-4-carbonitrile is the nitrile group (C≡N). The stretching vibration of the carbon-nitrogen triple bond gives rise to a sharp and characteristic absorption band in the IR spectrum. This band typically appears in the range of 2200-2260 cm⁻¹. pressbooks.pub The presence of a strong, sharp peak in this region is a clear indicator of the nitrile functionality. nih.gov
Analysis of Aromatic and Aliphatic C-H Vibrations
The IR spectrum also provides information about the C-H bonds in the molecule.
Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the region of 3000-3100 cm⁻¹. vscht.czlibretexts.org
Aliphatic C-H stretching vibrations from the methoxy group appear just below 3000 cm⁻¹, usually in the range of 2850-2960 cm⁻¹. libretexts.org
In addition to the stretching vibrations, C-H bending vibrations can also be observed in the "fingerprint region" of the spectrum (below 1500 cm⁻¹), providing further structural information.
Table 3: Characteristic IR Absorption Frequencies for 1-Methoxyisoquinoline-4-carbonitrile
| Functional Group | Vibration | Frequency (cm⁻¹) | Intensity |
| Carbonitrile (C≡N) | Stretch | 2200 - 2260 | Sharp, Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H (Methoxy) | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1400 - 1600 | Variable |
Identification of Methoxy Group Characteristic Absorptions
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies. In the analysis of 1-methoxyisoquinoline-4-carbonitrile, the IR spectrum provides clear evidence for the methoxy (-OCH₃) functional group.
The methoxy group exhibits several characteristic absorption bands. The C-H stretching vibrations of the methyl group are typically observed in the 2850-3000 cm⁻¹ region. vscht.czdocbrown.info More specifically, the O-CH₃ group often shows a distinct C-H stretch between 2830 and 2815 cm⁻¹. docbrown.info The most diagnostic absorption for the methoxy group is the C-O stretching vibration. For ethers, this strong band generally appears in the 1060-1250 cm⁻¹ range. docbrown.infodocbrown.info The specific placement within this range can indicate the nature of the attached groups; an aryl-alkyl ether, such as in 1-methoxyisoquinoline-4-carbonitrile, would be expected to show this C-O stretch towards the higher end of the range.
| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| Methoxy C-H Stretch | 2830 - 2815 |
| Methoxy C-O Stretch | 1250 - 1060 |
This table presents generalized data for methoxy group absorptions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated systems. The spectrum arises from electrons being promoted from a ground state to an excited state upon absorption of UV or visible light.
The structure of 1-methoxyisoquinoline-4-carbonitrile contains a large, conjugated aromatic system. The isoquinoline core itself is aromatic, and its electronic properties are further modified by the attached electron-donating methoxy group and the electron-withdrawing nitrile group. This extended conjugation allows for π → π* electronic transitions, which are responsible for the strong absorptions observed in the UV-Vis spectrum. researchgate.net Studies on substituted isoquinolines show that the nature and position of substituents significantly influence the energy of these transitions. researchgate.net The interaction between the substituents and the bicyclic aromatic ring system creates a complex set of molecular orbitals, leading to multiple absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the precise molecular weight and for deducing the structure of a compound from its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, which can be used to confirm its elemental composition. The molecular formula for 1-methoxyisoquinoline-4-carbonitrile is C₁₁H₈N₂O. The theoretical monoisotopic mass calculated from this formula is 184.0637 g/mol . Experimental determination via HRMS would be expected to yield a value that matches this theoretical mass to within a few parts per million, thus confirming the molecular formula. rsc.org While a direct measurement for this specific compound was not found, analysis of similar structures routinely employs HRMS for formula confirmation. rsc.org
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O |
| Theoretical Monoisotopic Mass | 184.0637 g/mol |
| Molecular Weight | 184.19 g/mol cymitquimica.com |
In mass spectrometry, the molecular ion (the intact molecule with one electron removed) can break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the compound's structure.
For 1-methoxyisoquinoline-4-carbonitrile (M⁺˙ at m/z 184), several key fragmentation pathways can be predicted based on common fragmentation rules for ethers and aromatic nitriles:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy groups is the cleavage of the methyl group, which would result in a fragment ion at m/z 169.
Loss of formaldehyde (B43269) (CH₂O): Another possible pathway for aryl methyl ethers involves rearrangement and loss of a neutral formaldehyde molecule, leading to a fragment at m/z 154.
Loss of hydrogen cyanide (HCN): Aromatic nitriles can lose the nitrile group as HCN, which would produce a fragment at m/z 157.
Elemental Analysis (CHNS)
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial in the characterization of novel compounds, providing a primary means of confirming the empirical formula and assessing the purity of a synthesized substance. The technique typically involves the high-temperature combustion of the sample, which converts the constituent elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified using a detector, such as a thermal conductivity detector.
The primary goal of elemental analysis in the context of a newly synthesized compound like 1-Methoxyisoquinoline-4-carbonitrile is to verify that its elemental composition matches the theoretically calculated values derived from its molecular formula. This comparison is a critical checkpoint in the structural elucidation process, confirming that the correct atoms are present in the correct ratios.
The molecular formula for 1-Methoxyisoquinoline-4-carbonitrile is C₁₁H₈N₂O. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical or calculated percentage of each element can be determined.
For a pure sample of 1-Methoxyisoquinoline-4-carbonitrile, the experimentally determined values for carbon, hydrogen, and nitrogen should closely align with these calculated percentages. A significant deviation, typically more than ±0.4%, between the found and calculated values would suggest the presence of impurities, residual solvents, or an incorrectly identified structure. While sulfur (S) analysis is part of the CHNS acronym, it is not expected to be present in 1-Methoxyisoquinoline-4-carbonitrile and would theoretically be 0%.
The following data table presents the calculated elemental composition for 1-Methoxyisoquinoline-4-carbonitrile. In a research setting, these values would be compared against the results obtained from an elemental analyzer to validate the compound's stoichiometry.
Calculated Elemental Composition of 1-Methoxyisoquinoline-4-carbonitrile
| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percent (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 71.73 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.38 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.21 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.69 |
| Total | 184.198 | 100.00 |
Theoretical and Computational Investigations of 1 Methoxyisoquinoline 4 Carbonitrile
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy conformation on the potential energy surface. For 1-Methoxyisoquinoline-4-carbonitrile, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G**), can predict bond lengths, bond angles, and dihedral angles.
These calculations would reveal the planarity of the isoquinoline (B145761) ring system and the orientation of the methoxy (B1213986) and carbonitrile substituents. The electronic structure, including the distribution of electron density, can also be mapped, providing insights into the molecule's polarity and reactive sites.
Table 1: Illustrative Optimized Geometric Parameters for 1-Methoxyisoquinoline-4-carbonitrile (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C1-O | 1.35 Å |
| C4-CN | 1.45 Å | |
| N2-C1 | 1.32 Å | |
| C3-C4 | 1.42 Å | |
| Bond Angle | O-C1-N2 | 118° |
| C3-C4-CN | 121° | |
| Dihedral Angle | C8a-C1-O-CH3 | 0° / 180° |
Note: The data in this table is hypothetical and serves as an example of the type of information obtained from DFT calculations. Actual values would be derived from specific computational studies.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 1-Methoxyisoquinoline-4-carbonitrile, these calculations would help in understanding its potential role in charge-transfer interactions.
Table 2: Illustrative Frontier Orbital Energies for 1-Methoxyisoquinoline-4-carbonitrile (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is hypothetical and based on typical values for similar aromatic compounds. Specific calculations are needed for precise values.
Analysis of Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential.
For 1-Methoxyisoquinoline-4-carbonitrile, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atom of the isoquinoline ring and the nitrogen of the carbonitrile group, indicating these are regions susceptible to electrophilic attack. The methoxy group's oxygen atom would also exhibit negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms. This analysis is critical for understanding non-covalent interactions and potential binding sites for receptors or enzymes.
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for finding a single minimum energy structure, Molecular Dynamics (MD) simulations can explore the conformational landscape of a molecule over time. This is particularly relevant for molecules with flexible groups, such as the methoxy group in 1-Methoxyisoquinoline-4-carbonitrile.
Computational Studies of Reaction Pathways
Computational chemistry can also be used to model the "how" of chemical reactions by mapping out the energy landscape of a reaction pathway.
Modeling Reaction Mechanisms and Intermediates
By using techniques like transition state theory in conjunction with DFT, researchers can model the entire course of a chemical reaction involving 1-Methoxyisoquinoline-4-carbonitrile. This involves identifying the structures and energies of reactants, products, and, crucially, the high-energy transition states and any reaction intermediates.
For instance, one could computationally investigate the mechanism of nucleophilic aromatic substitution at the C1 position, predicting the activation energy required for the displacement of the methoxy group. Such studies provide invaluable, atom-level detail about reaction feasibility and kinetics, which can be difficult to obtain experimentally. While computational studies on the reactivity of isoquinoline derivatives exist, specific modeled reaction pathways for 1-Methoxyisoquinoline-4-carbonitrile are not prominently documented.
Energy Profile Calculations for Transformation Barriers
While specific experimental studies on the transformation barriers of 1-methoxyisoquinoline-4-carbonitrile are not extensively documented in the literature, theoretical methods are well-suited to predict the energetics of its potential reactions. Energy profile calculations, typically performed using Density Functional Theory (DFT) or higher-level ab initio methods, can elucidate the mechanisms and feasibility of various chemical transformations.
A key application of these calculations is determining the activation energy (Ea), which represents the energy barrier that must be overcome for a reaction to occur. This is achieved by locating the transition state (TS) structure on the potential energy surface—a first-order saddle point connecting reactants and products. Frequency calculations are then performed to confirm the nature of the stationary points: reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For 1-methoxyisoquinoline-4-carbonitrile, potential transformations of interest for such a study could include:
Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the methoxy group by various nucleophiles. Calculations would model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of the methoxide (B1231860) leaving group, calculating the energy barriers for each step.
Reactions of the Nitrile Group: Modeling the energy barriers for the hydrolysis, reduction, or cycloaddition reactions involving the cyano functionality.
A hypothetical energy profile for a generic transformation is detailed in Table 1. The values represent the relative energies of the reactant, transition state, and product, which would be calculated using a selected level of theory (e.g., B3LYP/6-311++G(d,p)). The activation energy is the difference in energy between the transition state and the reactant. Such computational studies are crucial for predicting regioselectivity and reaction kinetics, guiding synthetic efforts. researchgate.net
Table 1: Hypothetical Energy Profile for a Transformation of 1-Methoxyisoquinoline-4-carbonitrile (Note: Data are illustrative and derived from computational modeling principles.)
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactant + Nucleophile | 0.0 | Initial state of separated reactants. |
| Transition State (TS) | +25.0 | Highest energy point along the reaction coordinate. |
| Intermediate | +5.0 | A metastable species formed during the reaction. |
| Product + Leaving Group | -10.0 | Final state of separated products. |
Prediction of Spectroscopic Properties from First Principles (e.g., calculated NMR shifts, IR frequencies)
First-principles calculations are an indispensable tool for predicting the spectroscopic properties of molecules, aiding in their structural elucidation. ox.ac.ukresearchgate.net Methods based on DFT have become standard for obtaining reliable predictions of NMR and IR spectra. researchgate.net
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net In this approach, the molecular geometry is first optimized, typically using a DFT functional and a suitable basis set (e.g., B3LYP/6-31G(d)). The GIAO calculation then provides the isotropic magnetic shielding tensors for each nucleus. These values are converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. While experimental data for the title compound is scarce, data for closely related derivatives, such as tert-butyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylate, provide a basis for comparison and validation of theoretical models. rsc.org
IR Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. These frequencies correspond to the fundamental vibrational modes of the molecule. DFT calculations often systematically overestimate vibrational frequencies, so the calculated values are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net The predicted frequencies and their corresponding intensities can be used to assign the peaks in an experimental IR spectrum to specific functional group vibrations.
Predicted spectroscopic data for 1-methoxyisoquinoline-4-carbonitrile, based on established computational methods, are presented in Tables 2 and 3.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methoxyisoquinoline-4-carbonitrile (Note: Values are hypothetical, based on GIAO calculations at a representative level of theory.)
| Atom | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H (OCH₃) | 4.15 | Singlet, methoxy protons |
| ¹H (H-3) | 8.60 | Singlet, proton on isoquinoline ring |
| ¹H (H-5 to H-8) | 7.50 - 8.30 | Multiplets, protons on benzene (B151609) ring |
| ¹³C (OCH₃) | 55.0 | Methoxy carbon |
| ¹³C (C≡N) | 117.0 | Nitrile carbon |
| ¹³C (C-4) | 108.0 | Carbon bearing the nitrile group |
| ¹³C (Aromatic) | 120.0 - 140.0 | Aromatic carbons |
| ¹³C (C-1) | 163.0 | Carbon bearing the methoxy group |
Table 3: Predicted Principal IR Absorption Frequencies for 1-Methoxyisoquinoline-4-carbonitrile (Note: Values are hypothetical, based on scaled DFT calculations.)
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3050-3100 | C-H stretch | Aromatic C-H |
| 2950, 2840 | C-H stretch | Methoxy C-H (asymmetric/symmetric) |
| 2230 | C≡N stretch | Nitrile group vibration |
| 1500-1600 | C=C stretch | Aromatic ring skeletal vibrations |
| 1250 | C-O-C stretch | Aryl ether asymmetric stretch |
Tautomerism and Isomerism Studies
Tautomerism, the interconversion of structural isomers through proton transfer, is a critical consideration in heterocyclic chemistry. researchgate.net For isoquinoline derivatives, keto-enol and imine-enamine tautomerism are particularly relevant. nih.gov
For the specific structure of 1-methoxyisoquinoline-4-carbonitrile, the potential for prototropic tautomerism is limited as it lacks acidic protons on heteroatoms (like an -OH or -NH₂ group). The structure as named represents the most stable aromatic form. However, its constitutional isomers, where the methoxy and cyano groups are at different positions on the isoquinoline scaffold, represent distinct chemical entities whose relative stabilities can be assessed computationally.
If one were to consider a related precursor, such as 1-hydroxyisoquinoline-4-carbonitrile, a significant tautomeric equilibrium would exist between the hydroxy (enol) form and the isoquinolin-1(2H)-one (keto) form. Computational studies on similar quinolone systems have shown that the keto tautomer is often favored, particularly in the solid state and in polar solvents. researchgate.netresearchgate.net The relative energies of these tautomers can be calculated with high accuracy using DFT or MP2 methods, often including a polarizable continuum model (PCM) to account for solvent effects. nih.gov
A theoretical study would involve optimizing the geometries of all plausible isomers and tautomers and comparing their Gibbs free energies (ΔG) to determine their relative populations at equilibrium. Table 4 presents a hypothetical comparison for isomers of methoxy-isoquinoline-carbonitrile.
Table 4: Calculated Relative Stabilities of Hypothetical Isomers of Methoxy-isoquinoline-carbonitrile (Note: Data are illustrative, based on the principles of computational stability analysis.)
| Isomer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Stability |
|---|---|---|
| 1-Methoxyisoquinoline-4-carbonitrile | 0.00 | Reference (most stable) |
| 3-Methoxyisoquinoline-4-carbonitrile | +2.5 | Less stable |
| 1-Methoxyisoquinoline-3-carbonitrile | +1.8 | Less stable |
| Hypothetical Keto Tautomer (e.g., from a hydroxy precursor) | -3.5 | Potentially more stable than enol form |
Such computational analyses are vital for understanding the fundamental chemical nature of 1-methoxyisoquinoline-4-carbonitrile and predicting its behavior in different chemical environments.
Synthetic Applications and Derivative Chemistry of 1 Methoxyisoquinoline 4 Carbonitrile
Utilization as Building Blocks in Complex Organic Synthesis
1-Methoxyisoquinoline-4-carbonitrile serves as a valuable and reactive intermediate in the field of organic synthesis. Its unique arrangement of functional groups—a methoxy (B1213986) group at the 1-position, a nitrile group at the 4-position, and the inherent reactivity of the isoquinoline (B145761) core—makes it a versatile building block for the construction of more complex molecules. researchgate.netrsc.orgnih.gov
Precursors for Polycondensed Heterocyclic Systems
The isoquinoline framework is a common motif in a vast array of polycondensed heterocyclic systems, many of which exhibit significant biological activity. rsc.orgnih.gov While direct examples of 1-methoxyisoquinoline-4-carbonitrile in the synthesis of such systems are not extensively documented, its structure suggests a high potential for such applications. The nitrile group can participate in cyclization reactions, and the methoxy group can be a handle for further functionalization or can influence the regioselectivity of reactions. For instance, related isoquinoline derivatives have been utilized in the synthesis of pyrrolo[2,1-a]isoquinolines, which are intermediates for antitumor alkaloids like lamellarins. nih.gov
Intermediates in the Total Synthesis of Natural Products (e.g., alkaloids)
The isoquinoline skeleton is a cornerstone of numerous natural products, particularly alkaloids, which display a wide spectrum of pharmacological properties. researchgate.netuj.edu.plnih.gov The total synthesis of these complex molecules often relies on the strategic use of functionalized isoquinoline intermediates. nih.govescholarship.orgyoutube.comnih.gov Although a specific total synthesis employing 1-methoxyisoquinoline-4-carbonitrile has not been prominently reported, its potential as an intermediate is significant. The methoxy and nitrile functionalities offer multiple avenues for elaboration into the complex structures of alkaloids. For example, the synthesis of various isoquinoline alkaloids often involves the construction of the core structure followed by functional group interconversions to achieve the final natural product. researchgate.netuj.edu.pl
Diversification through Functional Group Transformations
The chemical reactivity of the nitrile and methoxy groups in 1-methoxyisoquinoline-4-carbonitrile allows for a wide range of functional group transformations, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov
Hydrolysis to Corresponding Carboxylic Acids
The nitrile group of 1-methoxyisoquinoline-4-carbonitrile can be hydrolyzed to the corresponding carboxylic acid, 1-methoxyisoquinoline-4-carboxylic acid, under either acidic or basic conditions. masterorganicchemistry.comlumenlearning.comorganic-chemistry.orglibretexts.org This transformation is a fundamental step in organic synthesis, as carboxylic acids are versatile intermediates that can be converted into a wide range of other functional groups such as esters, amides, and acid chlorides.
Table 1: General Conditions for Hydrolysis of Aromatic Nitriles
| Reagents | Conditions | Product |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Heating under reflux | Carboxylic Acid |
| Aqueous Base (e.g., NaOH, KOH) | Heating under reflux, followed by acidification | Carboxylic Acid |
This table presents generalized conditions for nitrile hydrolysis and may require optimization for 1-methoxyisoquinoline-4-carbonitrile.
Reduction to Amine or Aldehyde Derivatives
The nitrile group can also be reduced to either a primary amine or an aldehyde, providing access to another set of important building blocks. masterorganicchemistry.comchemistrysteps.comwikipedia.orgadichemistry.com
The reduction to the corresponding primary amine, (1-methoxyisoquinolin-4-yl)methanamine, can be achieved through catalytic hydrogenation or by using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.comyoutube.comyoutube.com
Table 2: General Conditions for Reduction of Aromatic Nitriles to Amines
| Reagents | Conditions | Product |
| H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | Elevated temperature and pressure | Primary Amine |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, followed by aqueous workup | Primary Amine |
This table presents generalized conditions and may require optimization for the specific substrate.
For the partial reduction to the aldehyde, 1-methoxyisoquinoline-4-carbaldehyde, a sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H) is typically employed at low temperatures to prevent over-reduction to the alcohol. masterorganicchemistry.comchemistrysteps.comwikipedia.orgadichemistry.com
Table 3: General Conditions for Reduction of Aromatic Nitriles to Aldehydes
| Reagents | Conditions | Product |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene (B28343) or hexane (B92381), low temperature (e.g., -78 °C), followed by aqueous workup | Aldehyde |
This table presents generalized conditions and may require optimization for the specific substrate.
Development of Novel Isoquinoline-Based Scaffolds
The development of novel molecular scaffolds is a crucial endeavor in drug discovery and materials science. researchgate.netresearchgate.netnih.govnih.govmdpi.comgeneris-publishing.com Isoquinoline-based scaffolds are of particular interest due to their prevalence in biologically active compounds. rsc.orgnih.gov 1-Methoxyisoquinoline-4-carbonitrile, with its multiple functionalization points, represents a promising starting material for the generation of new and diverse isoquinoline-based scaffolds. Through a combination of reactions targeting the nitrile group, the methoxy group, and the isoquinoline ring itself, a library of novel compounds with unique three-dimensional structures can be synthesized for further investigation. rsc.orgnih.govuj.edu.pl
Annulation Reactions for Expanded Ring Systems
Annulation, the formation of a new ring onto a pre-existing one, is a powerful strategy for building polycyclic systems. core.ac.ukcore.ac.uk While specific examples of annulation reactions starting directly from 1-methoxyisoquinoline-4-carbonitrile are not extensively documented in the provided results, the general principles of annulation can be applied to this scaffold. For instance, the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a classic method for forming a six-membered ring. youtube.com In the context of 1-methoxyisoquinoline-4-carbonitrile, the carbonitrile group could potentially be transformed into a nucleophilic center, or the isoquinoline ring itself could act as a nucleophile in reactions with appropriate Michael acceptors to construct fused ring systems. nih.gov
Furthermore, transition-metal-catalyzed ring-opening and cyclization cascades of bicyclic alkenes have been employed to synthesize coumarin (B35378) derivatives and other fused systems. beilstein-journals.org Similar strategies could be envisioned for derivatives of 1-methoxyisoquinoline-4-carbonitrile, where the isoquinoline core acts as a platform for further ring construction. The development of methods for creating fused ring systems is an active area of research, with applications in the synthesis of natural products and novel materials. core.ac.ukcore.ac.ukrsc.org
Chemical Modifications at the Carbonitrile Position
The carbonitrile (cyano) group at the 4-position of the isoquinoline ring is a key site for chemical modification, offering a gateway to a variety of other functional groups.
Hydrolysis to Carboxylic Acids: One of the most fundamental transformations of a nitrile is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or alkaline conditions. lumenlearning.comlibretexts.orgchemistrysteps.comchemguide.co.uk Heating the nitrile with an aqueous acid, such as hydrochloric acid, directly yields the carboxylic acid. libretexts.orgchemguide.co.ukmasterorganicchemistry.com Alternatively, heating with an alkali like sodium hydroxide (B78521) solution first produces the carboxylate salt, which upon acidification, gives the free carboxylic acid. libretexts.orgchemguide.co.uk This transformation is significant as it opens up access to all the chemistry of carboxylic acids, including esterification and amide bond formation.
Reduction to Amines and Aldehydes: The carbonitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds through nucleophilic hydride attack on the electrophilic carbon of the nitrile. libretexts.orglibretexts.org It is also possible to achieve a partial reduction to an aldehyde. For instance, the use of diisobutylaluminium hydride (DIBAL-H) is a common method for converting nitriles to aldehydes. libretexts.org Another method involves the Rosemund reduction of the corresponding acid chloride, which would first require hydrolysis of the nitrile to the carboxylic acid and then conversion to the acid chloride. researchgate.net
Conversion to Ketones: The carbonitrile can be converted to a ketone through reaction with organometallic reagents such as Grignard reagents. libretexts.orglibretexts.org The reaction initially forms an imine salt, which is then hydrolyzed to yield the ketone. libretexts.org
The versatility of the carbonitrile group is further highlighted by its ability to participate in the synthesis of various heterocyclic compounds. For example, 5-aminopyrazole-4-carbonitrile derivatives can be synthesized through multi-component reactions. nih.govmdpi.com
Table 1: Summary of Chemical Modifications at the Carbonitrile Position
| Reaction | Reagents | Product Functional Group |
| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid |
| Alkaline Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid |
| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine |
| Partial Reduction | 1. DIBAL-H; 2. H₂O | Aldehyde |
| Reaction with Grignard Reagent | 1. R-MgBr; 2. H₃O⁺ | Ketone |
Chemical Modifications at the Methoxy Position
The methoxy group at the 1-position of the isoquinoline ring is another site for chemical manipulation, primarily involving cleavage of the ether bond. wikipedia.org
Demethylation: The removal of the methyl group to unveil a hydroxyl group is a common transformation. This can be achieved using various reagents. For instance, a green and efficient method for the demethylation of aromatic methyl ethers utilizes mineral acids like HCl in high-temperature pressurized water. uantwerpen.be Photocatalytic methods have also been developed for N-demethylation, which could potentially be adapted for O-demethylation. uliege.benih.gov The resulting hydroxyl group can then participate in a wide range of reactions, including esterification and etherification, further expanding the synthetic utility of the scaffold. The presence of a methoxy group can influence the electronic properties of the aromatic system. wikipedia.org
Table 2: Chemical Modifications at the Methoxy Position
| Reaction | Reagents/Conditions | Product Functional Group |
| Demethylation | HCl, H₂O, high temperature/pressure | Hydroxyl |
Applications in Material Science and Chemical Reagents (Non-Biological)
The unique electronic and structural features of 1-methoxyisoquinoline-4-carbonitrile and its derivatives suggest potential applications beyond the biological realm, particularly in material science and as specialized chemical reagents.
Exploration as Components in Optoelectronic Materials
The extended π-system of the isoquinoline core, coupled with the electron-donating methoxy group and the electron-withdrawing carbonitrile group, makes this scaffold an interesting candidate for optoelectronic applications. chemrxiv.org Derivatives of various heterocyclic compounds are being explored for their potential as n-type materials in organic light-emitting diodes (OLEDs). nih.govrsc.orgrsc.org The design of molecules with both electron-donating and electron-accepting moieties is a key strategy in developing materials with desirable charge transport properties. rsc.org
Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the optoelectronic properties of novel organic molecules, including their HOMO-LUMO energy gaps and charge transport characteristics. chemrxiv.orgnih.gov While specific studies on 1-methoxyisoquinoline-4-carbonitrile for optoelectronic applications were not found in the provided search results, its structural motifs are present in compounds investigated for such purposes. The synthesis and characterization of derivatives could lead to the discovery of new materials with applications in organic electronics.
Use as Chemical Reagents or Solvents in Organic Synthesis
Due to its specific functional groups and aromatic nature, 1-methoxyisoquinoline-4-carbonitrile could serve as a specialized reagent in organic synthesis. The isoquinoline nitrogen can act as a base or a ligand in metal-catalyzed reactions. The carbonitrile group can be a precursor to other functionalities, as discussed previously.
While its use as a general solvent is unlikely due to its solid nature and specialized structure, it could potentially act as a reactant-solvent in specific high-temperature reactions where it also participates in the chemical transformation. The development of novel synthetic methodologies often involves the use of such multifunctional molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Methoxyisoquinoline-4-carbonitrile, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituting a methoxy group at the 1-position of an isoquinoline scaffold followed by nitrile introduction at the 4-position. Key reagents include methoxylation agents (e.g., methyl iodide/K₂CO₃) and cyanide sources (e.g., KCN or TMSCN). Solvents like dichloromethane or acetonitrile are preferred for their polarity, and catalysts such as triethylamine enhance reaction efficiency . Optimization involves temperature control (60–80°C) and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization ensures high purity.
Q. How can researchers validate the structural integrity and purity of 1-Methoxyisoquinoline-4-carbonitrile?
- Methodological Answer : Multi-technique characterization is critical:
- NMR Spectroscopy : Confirm methoxy (-OCH₃) and carbonitrile (-C≡N) groups via characteristic shifts (e.g., ~3.8 ppm for -OCH₃ in ¹H NMR; ~110–120 ppm for nitrile carbons in ¹³C NMR).
- IR Spectroscopy : Identify nitrile stretches (~2200 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values.
Q. What are the key reactivity patterns of 1-Methoxyisoquinoline-4-carbonitrile in further functionalization?
- Methodological Answer : The nitrile group undergoes hydrolysis to carboxylic acids (using H₂SO₄/H₂O) or reduction to amines (via LiAlH₄). The methoxy group can be demethylated (e.g., BBr₃) to yield hydroxyl derivatives. Electrophilic aromatic substitution at the isoquinoline core is feasible under Lewis acid catalysis (e.g., AlCl₃ for halogenation). Reaction design should prioritize protecting-group strategies to avoid undesired side reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of 1-Methoxyisoquinoline-4-carbonitrile?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP or Becke’s 1988 exchange-correlation functional ) with basis sets like 6-311G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. These analyses predict reactivity sites (e.g., electrophilic/nucleophilic regions) and optical properties. Solvent effects can be modeled using the polarizable continuum model (PCM) .
Q. What crystallographic strategies resolve structural ambiguities in 1-Methoxyisoquinoline-4-carbonitrile derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software for structure solution and refinement. Key steps:
- Grow high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).
- Collect data at low temperature (100 K) to minimize thermal motion.
- Validate bond lengths/angles against similar isoquinoline derivatives (e.g., 4′-Methoxybiphenyl-4-carbonitrile ).
- Address disorder using constraints or restraints in refinement .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Use in vitro models (e.g., enzyme inhibition assays) with positive/negative controls. For receptor-binding studies, employ radioligand displacement assays.
- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., 4-Chloroquinoline-3-carbonitrile ) to isolate the methoxy and nitrile groups’ contributions.
- Data Reproducibility : Validate results across multiple cell lines or organisms, accounting for batch-to-batch compound variability .
Methodological Considerations for Data Interpretation
Q. What experimental controls are essential when studying reaction mechanisms involving this compound?
- Include blank reactions (without catalyst/substrate), kinetic isotope effects (e.g., D₂O for proton-transfer steps), and trapping intermediates (e.g., TEMPO for radical pathways). Monitor reactions via TLC or in situ IR to identify transient species .
Q. How to optimize catalytic systems for asymmetric synthesis of chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
